4-Bromobenzofuran-2-carbonitrile

Medicinal Chemistry Synthetic Methodology Quality Control

4-Bromobenzofuran-2-carbonitrile is a heterocyclic small molecule (C9H4BrNO, MW 222.04 g/mol) classified as a halogenated benzofuran-2-carbonitrile derivative. It features a bromine atom at the 4-position of the benzofuran ring and a nitrile group at the 2-position, which serves as a dual-reactive handle for downstream synthetic elaboration via cross-coupling and nitrile transformations.

Molecular Formula C9H4BrNO
Molecular Weight 222.04 g/mol
CAS No. 1430229-79-0
Cat. No. B11882703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzofuran-2-carbonitrile
CAS1430229-79-0
Molecular FormulaC9H4BrNO
Molecular Weight222.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(O2)C#N)C(=C1)Br
InChIInChI=1S/C9H4BrNO/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H
InChIKeyFIWXJTMSTJUNHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromobenzofuran-2-carbonitrile (CAS 1430229-79-0): A Specialized Heterocyclic Building Block for Medicinal Chemistry Procurement


4-Bromobenzofuran-2-carbonitrile is a heterocyclic small molecule (C9H4BrNO, MW 222.04 g/mol) classified as a halogenated benzofuran-2-carbonitrile derivative . It features a bromine atom at the 4-position of the benzofuran ring and a nitrile group at the 2-position, which serves as a dual-reactive handle for downstream synthetic elaboration via cross-coupling and nitrile transformations . This compound is primarily offered as a 'versatile small molecule scaffold' by chemical suppliers for research and development purposes .

Why 4-Bromobenzofuran-2-carbonitrile Cannot Be Replaced by Other Bromobenzofuran-Carbonitrile Regioisomers in Research


The position of the bromine substitution on the benzofuran ring is a critical determinant of electronic character and steric accessibility in cross-coupling reactions, which is not interchangeable among regioisomers [1]. While the 5-bromo and 7-bromo analogs present distinct electron density distributions due to resonance effects from the furan oxygen, the 4-bromo substitution uniquely sits adjacent to the ring junction, offering a sterically constrained environment that influences reaction kinetics and regioselectivity in subsequent palladium-catalyzed transformations [1]. This positional specificity directly impacts the success of structure-activity relationship (SAR) studies in drug discovery programs, making generic substitution a significant risk to project reproducibility [1].

Quantitative Differentiation of 4-Bromobenzofuran-2-carbonitrile Against Common Analogs


Regioisomeric Purity as a Key Procurement Criterion

The primary differentiator for selection is regioisomeric purity. Reputable suppliers provide 4-bromobenzofuran-2-carbonitrile with a purity specification of ≥98% (NLT 98%), confirmed by HPLC, NMR, and LC-MS . In contrast, the 5-bromo regioisomer (CAS 35351-45-2) is often reported at ≥95% purity from similar vendors, indicating potential challenges in separating brominated positional isomers . For procurement, a higher guaranteed purity for the 4-bromo isomer can reduce the burden of in-house purification for sensitive catalytic applications.

Medicinal Chemistry Synthetic Methodology Quality Control

Steric Parameter Analysis for Palladium-Catalyzed Cross-Coupling

In silico analysis suggests a differentiated steric profile for the 4-bromo substitution. While experimental A-values for these specific scaffolds are not published, the 4-position bromine is embedded in a more sterically congested environment compared to the 5- or 7- positions, as it is ortho to the fused ring junction [1]. This is predicted to slow oxidative addition in Pd(0)-catalyzed reactions, requiring tailored ligand/catalyst systems. This property can be advantageous for achieving higher chemoselectivity in polyhalogenated substrates where the 4-position is targeted for late-stage functionalization [1].

Cross-Coupling Suzuki Reaction Steric Effects

Differential Intermediate Utility in Antiviral Agent Synthesis

Patents for substituted benzofuran compounds as antiviral agents, specifically for Hepatitis C virus (HCV) treatment, frequently claim a generic Markush structure encompassing 4-halo-substituted benzofuran-2-carbonitriles as key intermediates . A patent analysis reveals that the 4-bromo derivative is structurally poised for further C-C bond formation at the 4-position to install aryl/heteroaryl groups, a transformation critical to achieving the desired antiviral pharmacophore. The use of the 4-bromo intermediate avoids potential electronic biases present in the 5-bromo analog, which is para to the ring oxygen and can deactivate the ring towards electrophilic attack .

Antiviral Research HCV Patent Intermediate

Optimal Procurement Scenarios for 4-Bromobenzofuran-2-carbonitrile


Lead Optimization in Antiviral Drug Discovery Requiring 4-Position Derivatization

When executing a structure-activity relationship (SAR) campaign based on a benzofuran-2-carbonitrile core for targets like HCV NS5B polymerase , procuring the 4-bromo isomer is essential. As supported by patent literature, the 4-position is a critical vector for installing hydrophobic or heteroaromatic groups via Suzuki coupling, enabling exploration of a key binding pocket .

Synthetic Methodology Development for Sterically Demanding Cross-Coupling Reactions

For academic or industrial groups developing new catalytic systems (e.g., bulky N-heterocyclic carbene ligands), the sterically hindered 4-bromo position serves as an ideal test substrate to benchmark catalyst efficiency against less hindered 5- or 7-bromo analogs. This allows for the validation of a method's tolerance to steric bulk [1].

High-Throughput Screening Library Synthesis Requiring High Purity Building Blocks

For combinatorial chemistry labs generating libraries of benzofuran-derived compounds, the available high purity (≥98%) of 4-bromobenzofuran-2-carbonitrile reduces the incidence of failed reactions and complex purifications associated with lower-purity regioisomeric mixtures. This ensures higher success rates in automated parallel synthesis workflows.

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